2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an indole moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c1-33-22-9-5-4-8-21(22)28-23(32)15-34-25-30-29-24(31(25)17-12-10-16(26)11-13-17)19-14-27-20-7-3-2-6-18(19)20/h2-14,27H,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCYXUUSSUOSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
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Anticancer Activity
- The compound's indole and triazole moieties have been linked to anticancer properties. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
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Antimicrobial Properties
- The presence of the triazole ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide could be explored as a potential antimicrobial agent.
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Neurological Applications
- Given the indole structure's role in serotonin receptor modulation, this compound may have implications in treating neurological disorders such as depression or anxiety. Research on related compounds indicates potential interactions with neurotransmitter systems, which could lead to novel therapeutic strategies for mood disorders .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of compounds with similar structures:
- Study on Anticancer Activity : A recent study demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research on triazole-containing compounds has shown promising results against resistant bacterial strains, suggesting that modifications to the triazole structure can enhance antimicrobial potency.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its three key groups:
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Triazole Ring :
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Thioether Group :
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Acetamide Moiety :
Degradation and Stability
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Thermal Stability : Decomposes above 250°C, forming volatile byproducts (e.g., indole fragments) detected via TGA (,).
-
pH Sensitivity :
Table 2: Degradation Products Under Acidic Conditions
| Condition | Major Products | Mechanism | Source |
|---|---|---|---|
| 1M HCl, reflux | 4-(4-Fluorophenyl)-1,2,4-triazole-3-thiol | Thioether hydrolysis | |
| 1M NaOH, RT | N-(2-Methoxyphenyl)acetamide | Amide bond cleavage |
Catalytic and Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The indole moiety participates in palladium-catalyzed cross-coupling with arylboronic acids to introduce substituents (e.g., 3,5-dimethylphenyl) (Scheme 20 in ).
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Click Chemistry : The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition for bioconjugation (analogous to ).
Reaction with Biological Targets
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares a conserved 1,2,4-triazole-thioacetamide scaffold with several analogs, differing primarily in substituent groups. These variations significantly influence biological activity, selectivity, and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Indole at the 5-position (target compound) may facilitate π-π stacking or hydrogen bonding, contrasting with pyridinyl in VUAA1, which could enhance cation-π interactions in Orco channels .
Biological Activity Modulation: VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., ethyl vs. butyl in the acetamide group) can invert activity from agonism to antagonism at insect Orco receptors . Leukotriene inhibitors (e.g., 6l) highlight the importance of heterocyclic R2 groups (e.g., thiophene) and bulky acetamide substituents (e.g., trifluoromethyl-furan) for enzyme selectivity .
Thioether Linkage: The thioether bridge in all analogs is critical for molecular rigidity and stability.
Acetamide Substituents :
- The 2-methoxyphenyl group in the target compound may improve solubility compared to 4-ethylphenyl (VUAA1) or 4-fluorophenyl () due to its polar methoxy group .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the triazole-thione intermediate (e.g., via cyclization of thiosemicarbazides). Subsequent alkylation with chloroacetamide derivatives in ethanol or DMF under reflux conditions (60–80°C for 1–3 hours) is critical. Use of bases like KOH or NaOH ensures deprotonation of the thiol group for nucleophilic substitution . Purification via recrystallization (ethanol/water mixtures) and characterization by NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry are mandatory to confirm structural integrity .
Q. How can researchers confirm the molecular structure and functional group assignments?
- Methodological Answer:
- <sup>1</sup>H NMR: Look for characteristic peaks: indole NH (~12 ppm), triazole protons (~8–9 ppm), and methoxy groups (~3.8 ppm) .
- IR Spectroscopy: Confirm thioether (C–S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and aromatic C–F (1220 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup> for C25H20FN5O2S) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer: Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria, fungi), anticancer activity (MTT assays on cancer cell lines), and anti-inflammatory potential (COX-1/COX-2 inhibition). Compare results with structurally similar triazole derivatives (e.g., furan/pyridine analogs) to establish baseline structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step?
- Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethanol to enhance solubility of intermediates .
- Catalyst Addition: Use phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics .
- Temperature Gradients: Conduct reactions under microwave irradiation (50–100°C, 30–60 mins) to reduce side-product formation .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodological Answer:
- Meta-Analysis: Compile data from analogs with varying substituents (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and correlate with logP, polar surface area, and steric parameters using QSAR models .
- Targeted Assays: Perform enzyme-specific inhibition studies (e.g., kinase profiling) to identify off-target effects that may explain discrepancies .
Q. How can regioselectivity in triazole ring substitution be controlled during synthesis?
- Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct substitution to the triazole sulfur .
- Computational Modeling: Use DFT calculations to predict preferential attack sites based on electron density maps of intermediates .
Q. What advanced techniques characterize crystallinity and polymorphism in this compound?
- Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks to assess stability .
- DSC/TGA: Monitor thermal behavior (melting point, decomposition) under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
